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Compound of Interest

Compound Name: ATP (disodium salt hydrate)

Cat. No.: B10831682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Adenosine 5'-triphosphate (ATP) disodium salt is a critical reagent for studying the innate

immune response, specifically the activation of the NLRP3 inflammasome. In healthy cells, ATP

is the primary energy currency. However, when cells are damaged or stressed, ATP is released

into the extracellular space where it functions as a Damage-Associated Molecular Pattern

(DAMP).[1][2] This extracellular ATP (eATP) is a potent danger signal that alerts the immune

system to tissue injury or infection, triggering an inflammatory cascade through the activation of

multiprotein complexes known as inflammasomes.[2][3]

The NLRP3 inflammasome is the most extensively studied of these complexes due to its

association with a wide array of inflammatory diseases, including gout, type 2 diabetes,

Alzheimer's disease, and atherosclerosis.[4][5] In vitro assays using ATP disodium salt to

activate the NLRP3 inflammasome are therefore invaluable tools for basic research and for the

screening and development of novel anti-inflammatory therapeutics.

Mechanism of Action: The Two-Signal Model
NLRP3 inflammasome activation is typically a two-step process:

Priming (Signal 1): This initial step involves priming the immune cells, such as macrophages

or dendritic cells, with a microbial component like lipopolysaccharide (LPS).[5][6] This
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priming signal, mediated through Toll-like receptors (TLRs), initiates the activation of the

transcription factor NF-κB.[7] This leads to the transcriptional upregulation of key

inflammasome components, including NLRP3 itself and the precursor form of the

inflammatory cytokine, pro-interleukin-1β (pro-IL-1β).[6][7]

Activation (Signal 2): Extracellular ATP provides the second signal.[1][8] eATP binds to the

purinergic P2X7 receptor (P2X7R) on the cell surface.[1][9] Activation of this ion channel

leads to a rapid efflux of potassium (K+) ions from the cell.[1][2] This low intracellular K+

concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex.[10]

The assembled complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-

caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form,

caspase-1.[4][11]

Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active

forms (IL-1β and IL-18), which are subsequently secreted from the cell.[5][12] Caspase-1 also

cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a

form of inflammatory cell death known as pyroptosis.[7][11]

Key Applications
Basic Research: Elucidating the molecular mechanisms of NLRP3 inflammasome activation

and regulation.

Drug Discovery: High-throughput screening of small molecules and biologics that inhibit

NLRP3 inflammasome activation for the treatment of inflammatory diseases.[6][13]

Disease Modeling: Studying the role of the NLRP3 inflammasome in various pathological

conditions using cell-based models.[4]

Immunology: Investigating the role of innate immunity in response to sterile inflammation and

infection.[1]

Signaling Pathway Diagram
Caption: ATP-mediated activation of the NLRP3 inflammasome pathway.
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The following tables provide typical concentration ranges and experimental parameters for

ATP-mediated inflammasome activation assays. These values are intended as a starting point

and may require optimization depending on the cell type and specific experimental conditions.

Table 1: Typical Reagent Concentrations and Incubation Times

Reagent Cell Type

Priming
Concentr
ation
(LPS)

Priming
Time

Activatio
n
Concentr
ation
(ATP)

Activatio
n Time

Referenc
e

Murine

BMDMs

Macrophag

es

50 ng/mL -

1 µg/mL
3 - 4 hours

2 mM - 5

mM

30 - 90

minutes
[11][14]

Human

PBMCs
Monocytes 1 µg/mL 1 - 4 hours 5 mM

30 - 45

minutes
[14][15]

THP-1

cells

Monocytic

cell line
1 µg/mL 4 hours 5 mM

30 - 60

minutes
[2][11]

Table 2: Common Experimental Readouts

Assay Purpose Typical Method

IL-1β/IL-18 Release
Quantify mature cytokine

secretion
ELISA[16][17]

Caspase-1 Activation Detect active p10/p20 subunits Western Blot[12][17]

Pyroptosis
Measure inflammatory cell

death
LDH Release Assay[12][15]

ASC Speck Formation
Visualize inflammasome

assembly

Immunofluorescence

Microscopy[12][15]

Gasdermin D Cleavage Detect pore formation marker Western Blot[11][12]
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Protocol: In Vitro NLRP3 Inflammasome Activation in
Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a standard method for inducing NLRP3 inflammasome activation in

primary murine macrophages using LPS for priming and ATP disodium salt for activation.[11]

Materials:

Bone Marrow-Derived Macrophages (BMDMs)

Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)

Phosphate-Buffered Saline (PBS)

Lipopolysaccharide (LPS) from E. coli

ATP Disodium Salt (endotoxin-free)

Opti-MEM I Reduced Serum Medium

Reagents for downstream analysis (e.g., ELISA kit, LDH assay kit, RIPA buffer for Western

Blot)

Procedure:

Cell Seeding:

Plate BMDMs in a 24-well or 96-well tissue culture plate at a density of 0.5 - 1 x 10^6

cells/mL.

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

Priming (Signal 1):

The next day, gently remove the culture medium.

Add fresh complete DMEM containing LPS at a final concentration of 1 µg/mL.[14]
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Incubate for 4 hours at 37°C, 5% CO2. This step upregulates pro-IL-1β and NLRP3

expression.[14]

Activation (Signal 2):

Prepare a fresh, neutralized stock solution of ATP disodium salt in serum-free medium

(e.g., Opti-MEM) immediately before use.[14]

After the 4-hour priming, gently wash the cells once with warm PBS to remove residual

LPS and serum.

Add serum-free medium (e.g., Opti-MEM) to the cells.

Add the ATP solution to the wells to a final concentration of 5 mM.[14][17]

Incubate for 30-45 minutes at 37°C, 5% CO2.[14]

Sample Collection:

After incubation, carefully collect the cell culture supernatants.

Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

Transfer the clarified supernatants to a new tube for analysis of secreted proteins (IL-1β,

LDH).

For analysis of intracellular proteins, wash the remaining adherent cells with PBS and lyse

them directly in the well using an appropriate lysis buffer (e.g., RIPA buffer).[15]

Downstream Analysis:

IL-1β Quantification: Measure the concentration of mature IL-1β in the clarified

supernatants using a commercial ELISA kit according to the manufacturer's instructions.

[16]

Pyroptosis Assessment: Measure the activity of lactate dehydrogenase (LDH) in the

supernatants using an LDH cytotoxicity assay kit.[15]
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Protein Expression: Analyze cell lysates and/or concentrated supernatants by Western blot

to detect pro-caspase-1, cleaved caspase-1 (p20 subunit), and cleaved Gasdermin D.[12]

[17]

Experimental Controls (CRITICAL):

Negative Control: Cells treated with vehicle (media only).

Priming Only: Cells treated with LPS but not ATP.

Activation Only: Cells treated with ATP but not LPS.

Genetic Control (Optional but Recommended): Perform the assay in parallel with BMDMs

from Nlrp3 knockout mice to confirm the specificity of the activation.[12]
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Downstream Analysis

Day 1: Seed BMDMs in Plate

Day 2: Prime with LPS (1 µg/mL, 4h)

Wash with PBS

Activate with ATP (5 mM, 30-45 min)

Collect Supernatants & Lyse Cells

ELISA (IL-1β) LDH Assay (Pyroptosis) Western Blot (Caspase-1, GSDMD)

Data Interpretation

Click to download full resolution via product page

Caption: Workflow for an in vitro NLRP3 inflammasome activation assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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